molecular formula C11H14N2O3 B13356254 (3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol

(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol

Cat. No.: B13356254
M. Wt: 222.24 g/mol
InChI Key: FYDOCODORZQJPN-RKDXNWHRSA-N
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Description

(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring substituted with a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a 1,4-diketone.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves a nucleophilic substitution reaction where the benzo[d][1,3]dioxole group is introduced to the pyrrolidine ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both amino and hydroxyl groups on the pyrrolidine ring

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

(3R,4R)-4-(1,3-benzodioxol-5-ylamino)pyrrolidin-3-ol

InChI

InChI=1S/C11H14N2O3/c14-9-5-12-4-8(9)13-7-1-2-10-11(3-7)16-6-15-10/h1-3,8-9,12-14H,4-6H2/t8-,9-/m1/s1

InChI Key

FYDOCODORZQJPN-RKDXNWHRSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)NC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1C(C(CN1)O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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